

BTX161: A Novel CKI α Degradator Activating the DNA Damage Response

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Compound of Interest

Compound Name: BTX161

Cat. No.: B15543735

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This technical guide provides an in-depth overview of the preclinical data on **BTX161**, a novel thalidomide analog that functions as a potent and effective degrader of Casein Kinase I alpha (CKI α). **BTX161**'s mechanism of action involves the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, highlighting its potential as a therapeutic agent in oncology, particularly in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways targeted by **BTX161**.

Core Mechanism of Action

BTX161 is a molecular glue that induces the degradation of CKI α .^{[1][2]} This degradation is more effective than that mediated by the well-known immunomodulatory drug lenalidomide in human AML cells.^[1] The ablation of CKI α by **BTX161** triggers a DNA damage response, characterized by the phosphorylation of H2AX, a key marker of DNA double-strand breaks.^[2] However, it is noteworthy that this DDR activation occurs without direct evidence of DNA damage.^[2]

A critical consequence of CKI α degradation by **BTX161** is the activation and stabilization of the p53 tumor suppressor protein.^{[1][2]} Paradoxically, **BTX161** also leads to the stabilization of the p53 antagonist, Mouse double minute 2 homolog (MDM2).^[1] This complex interplay suggests that the ultimate cellular outcome is dependent on the balance between p53 activation and MDM2 stabilization.

Furthermore, **BTX161** has been shown to upregulate Wnt signaling targets, including the proto-oncogene MYC, while not affecting the mRNA expression of MDM2.^{[1][2]} The pro-leukemic effects of Wnt activation are an important consideration in the therapeutic application of **BTX161**.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on **BTX161** in the human AML cell line MV4-11.

Table 1: Effect of **BTX161** on Gene Expression in MV4-11 Cells

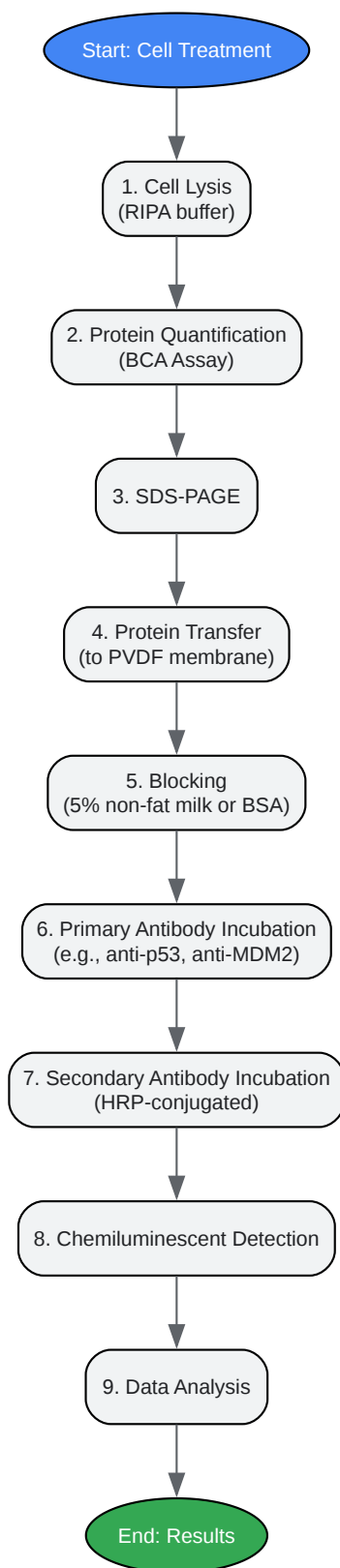
Gene	Treatment	Concentration	Time	Result
Wnt targets (incl. MYC)	BTX161	25 µM	4 hours	Upregulated
MDM2	BTX161	25 µM	4 hours	No effect on mRNA expression

Table 2: Effect of **BTX161** on Protein Expression and Cellular Processes in MV4-11 Cells

Protein/Processes	Treatment	Concentration	Time	Result
p53	BTX161	10 µM	6 hours	Augmented protein expression
MDM2	BTX161	10 µM	6 hours	Augmented protein expression
Caspase 3 activation	BTX161 in combination with THZ1 and CDK9 inhibitor	10 µM	6 hours	Maximal activation

Signaling Pathway

The signaling pathway initiated by **BTX161** leading to the activation of the DNA damage response is depicted below.



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References

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- 2. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- To cite this document: BenchChem. [BTX161: A Novel CKI α Degradator Activating the DNA Damage Response]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543735#btx161-s-role-in-dna-damage-response>]

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